(2,6-Dichlorophenyl)(2-methylpiperidin-1-yl)methanone

Description

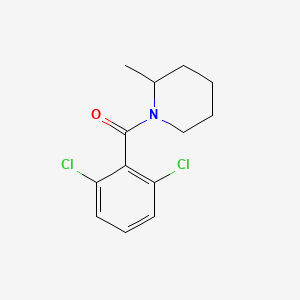

(2,6-Dichlorophenyl)(2-methylpiperidin-1-yl)methanone is a synthetic organic compound characterized by a 2,6-dichlorophenyl group linked to a 2-methylpiperidinyl moiety via a ketone bridge. The 2-methylpiperidine group introduces steric and electronic modifications compared to simpler aromatic or aliphatic substituents, which may influence solubility, stability, and interactions with biological targets .

Properties

Molecular Formula |

C13H15Cl2NO |

|---|---|

Molecular Weight |

272.17 g/mol |

IUPAC Name |

(2,6-dichlorophenyl)-(2-methylpiperidin-1-yl)methanone |

InChI |

InChI=1S/C13H15Cl2NO/c1-9-5-2-3-8-16(9)13(17)12-10(14)6-4-7-11(12)15/h4,6-7,9H,2-3,5,8H2,1H3 |

InChI Key |

UFDTUGMGZMXZSK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCN1C(=O)C2=C(C=CC=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichlorobenzoyl)-2-methylpiperidine typically involves the reaction of 2,6-dichlorobenzoyl chloride with 2-methylpiperidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichlorobenzoyl)-2-methylpiperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the dichlorobenzoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-(2,6-Dichlorobenzoyl)-2-methylpiperidine has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorobenzoyl)-2-methylpiperidine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, thereby affecting various biochemical pathways. For instance, it may inhibit chitin synthesis in insects, making it a potential insecticide .

Comparison with Similar Compounds

Substituent Effects on Piperidine/Aromatic Rings

- (2,6-Dimethylpiperidinyl)(2-ethoxyphenyl)methanone (CAS 439094-82-3): This analog features a 2,6-dimethylpiperidine ring and a 2-ethoxyphenyl group. The ethoxy group on the phenyl ring enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

- (2,6-Dichlorophenyl)(1H-indol-1-yl)methanone (CAS 87894-42-6): Replacing the piperidine group with an indole heterocycle introduces hydrogen-bonding capabilities and aromatic π-π stacking interactions. This substitution is associated with enhanced binding to proteins or nucleic acids, as seen in kinase inhibitors and antimicrobial agents. However, indole-containing compounds often exhibit lower solubility in non-polar solvents compared to piperidine derivatives .

Benzophenone Analogs with Dichlorophenyl Groups

- 2,6-Dichlorobenzophenone (CAS 50609-23-9): This simpler analog lacks the piperidine moiety, substituting it with a phenyl group. The absence of the nitrogen-containing ring reduces basicity and may limit interactions with biological targets requiring hydrogen bonding. However, its higher symmetry and smaller size improve crystallinity, as demonstrated in X-ray structural studies .

- (2,6-Dichlorophenyl)(quinolin-6-yl)methanone (PDB ligand in Dot1L inhibitor): The quinoline group in this compound provides a planar aromatic system with extended conjugation, enabling interactions with hydrophobic pockets in enzymes. This structural feature is critical for its role as a histone methyltransferase inhibitor, highlighting how aromatic substituents can dictate target specificity .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.